
2-Cyclopentylidene-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylidene-1,3-dithiane is an organosulfur compound with the molecular formula C9H14S2. It is a derivative of 1,3-dithiane, a well-known building block in organic synthesis. The compound features a cyclopentylidene group attached to the 1,3-dithiane ring, making it a unique and versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyclopentylidene-1,3-dithiane can be synthesized through the reaction of cyclopentanone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the desired dithiane compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopentylidene-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated dithiane derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopentylidene-1,3-dithiane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyclopentylidene-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can be deprotonated to form a carbanion, which can then participate in nucleophilic addition or substitution reactions . The sulfur atoms in the dithiane ring also provide unique reactivity, allowing for selective transformations and functional group manipulations.
Comparación Con Compuestos Similares
1,4-Dithiane: Another dithiane isomer with different reactivity and applications, often used in the synthesis of complex molecular architectures.
2-Methyl-1,3-dithiane: A methyl-substituted derivative of 1,3-dithiane, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and allows for selective reactions that are not possible with other dithiane derivatives.
Propiedades
Número CAS |
37891-70-6 |
|---|---|
Fórmula molecular |
C9H14S2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
2-cyclopentylidene-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h1-7H2 |
Clave InChI |
QJJVIRJFQYJQLR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C2SCCCS2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


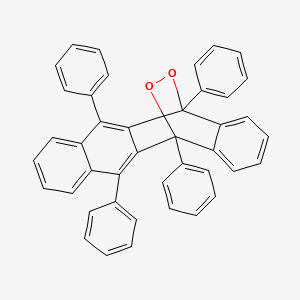
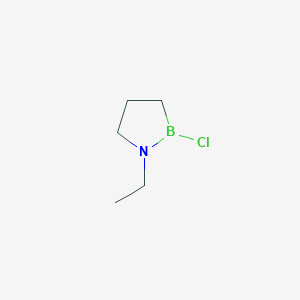
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
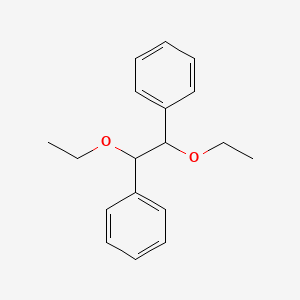
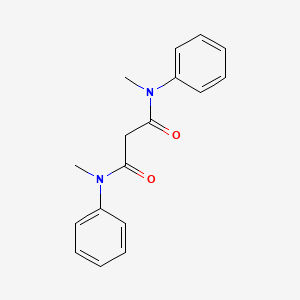

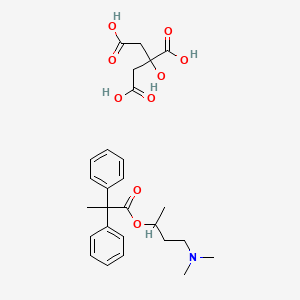

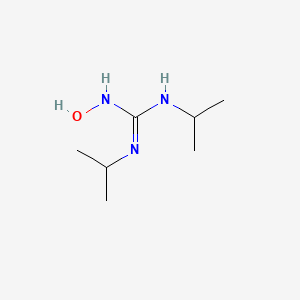

![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
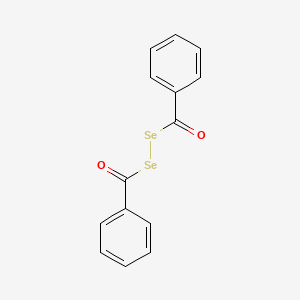
phosphanium bromide](/img/structure/B14681996.png)
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
